Product packaging for 1-(2-Bromo-5-fluorobenzoyl)azetidine(Cat. No.:)

1-(2-Bromo-5-fluorobenzoyl)azetidine

Cat. No.: B7946545
M. Wt: 258.09 g/mol
InChI Key: RZXXDDUHYYADOV-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Scaffolds within Contemporary Organic Synthesis

In the realm of organic synthesis, azetidine scaffolds serve as versatile intermediates. ub.bw The ring strain of the azetidine core makes it susceptible to various ring-opening reactions, providing access to a diverse array of functionalized acyclic amines that might be challenging to synthesize through other methods. ub.bw Conversely, the azetidine ring is more stable than its three-membered counterpart, the aziridine, allowing for more controlled manipulations and functionalization. rsc.org Synthetic chemists have developed numerous methods for the preparation of azetidines, including intramolecular cyclization and cycloaddition reactions, enabling the creation of a wide range of substituted derivatives. ub.bwfrontiersin.org

Significance of Substituted Azetidines in Advanced Chemical Research and Design

The incorporation of substituents onto the azetidine ring dramatically expands its utility, particularly in the field of drug discovery. chemrxiv.orglifechemicals.com Substituted azetidines are recognized as "bioisosteres" for other cyclic and acyclic moieties in drug molecules, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced biological activity. nih.gov At least seven approved drugs feature an azetidine ring, and many more are in clinical trials, highlighting the growing importance of this structural motif. chemrxiv.org The ability to introduce a wide variety of substituents at different positions on the azetidine ring allows for the fine-tuning of a molecule's properties to optimize its function as a potential therapeutic agent. acs.orgnih.gov

Research Rationale for the Academic Investigation of 1-(2-Bromo-5-fluorobenzoyl)azetidine

The specific academic investigation of This compound is driven by its potential as a highly functionalized and versatile building block for the synthesis of novel chemical entities. The rationale for its study can be broken down into the contributions of its distinct structural components:

The Azetidine Moiety: As discussed, the azetidine ring itself is a desirable feature in medicinal chemistry, often conferring advantageous properties to a parent molecule. chemrxiv.org

The Benzoyl Linker: The amide linkage between the azetidine and the phenyl ring is a common and stable functional group in pharmaceuticals.

The Substituted Phenyl Ring: The presence of both a bromine and a fluorine atom on the phenyl ring is of particular interest. The bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of other functional groups. ossila.com The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. ossila.com

The combination of these features in a single molecule makes This compound an attractive starting material for the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs.

Overview of Key Research Directions and Methodological Approaches for this compound

Key research directions for This compound would likely focus on its utility in synthetic and medicinal chemistry. Methodological approaches would involve leveraging the reactivity of the substituted benzoyl ring to create more complex molecules.

Potential Research Directions:

Synthesis of Novel Heterocycles: Utilizing the bromo and fluoro substituents in intramolecular cyclization reactions to construct novel fused heterocyclic systems.

Development of Biologically Active Compounds: Employing the molecule as a scaffold to synthesize analogs of known bioactive compounds, with the aim of improving their efficacy, selectivity, or pharmacokinetic properties. For instance, it could be used in the synthesis of potential enzyme inhibitors or receptor modulators.

Combinatorial Chemistry: Using the reactivity of the bromine atom to generate a library of derivatives for screening against various biological targets.

Methodological Approaches:

Cross-Coupling Reactions: Extensive use of palladium-catalyzed cross-coupling reactions to modify the phenyl ring.

Nucleophilic Aromatic Substitution: Investigation of the reactivity of the fluorine atom towards nucleophilic displacement, although this is generally less facile than with nitro-activated systems.

Structural Analysis: Characterization of the synthesized derivatives using modern analytical techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and stereochemistry.

Chemical and Physical Properties

While detailed experimental data for This compound is not widely available in the public domain, some of its basic properties can be tabulated.

PropertyValue
CAS Number 1187268-33-3
Molecular Formula C₁₀H₉BrFNO
Molecular Weight 258.09 g/mol

Related Compounds

The study of This compound is informed by research on structurally similar compounds. The following table lists some related molecules and their relevance.

Compound NameRelevanceReference
1-(5-Bromo-2-fluorobenzoyl)azetidine A constitutional isomer, differing in the position of the bromo and fluoro substituents on the phenyl ring. chemicalbook.com
1-(2-Bromo-5-fluorobenzyl)pyrrolidine Contains the 2-bromo-5-fluorobenzyl moiety attached to a different five-membered heterocycle, pyrrolidine (B122466).
1-(2-Bromo-5-methoxybenzyl)azetidine An analog with a methoxy (B1213986) group instead of a fluorine, allowing for comparative studies on the electronic effects of the substituent. bldpharm.com
2-Bromo-5-fluorobenzonitrile A precursor that could potentially be used in the synthesis of the title compound or related structures. ossila.com
1-(3-Bromo-5-chlorobenzoyl)azetidine An analog with a chloro substituent instead of a fluoro, useful for structure-activity relationship (SAR) studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrFNO B7946545 1-(2-Bromo-5-fluorobenzoyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl-(2-bromo-5-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXXDDUHYYADOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromo 5 Fluorobenzoyl Azetidine

Retrosynthetic Analysis of the 1-(2-Bromo-5-fluorobenzoyl)azetidine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, which is a common and reliable bond-forming reaction. amazonaws.com This disconnection reveals two key synthons: an electrophilic 2-bromo-5-fluorobenzoyl unit and a nucleophilic azetidine (B1206935) unit.

Key Disconnections:

Amide Bond Disconnection: This is the most straightforward approach, leading back to 2-bromo-5-fluorobenzoic acid or its activated derivatives (like the acyl chloride) and azetidine. This strategy is widely used in organic synthesis due to the robustness of amide bond formation. amazonaws.com

The corresponding starting materials for these synthons would be:

2-Bromo-5-fluorobenzoic acid: This substituted benzoic acid serves as the precursor to the benzoyl moiety. It can be activated to facilitate the reaction with the amine.

Azetidine: This four-membered nitrogen heterocycle provides the core azetidine ring. magtech.com.cn

The synthesis would then proceed by coupling these two fragments.

Development and Optimization of Novel Synthetic Routes to this compound

Direct benzoylation of azetidine with an activated derivative of 2-bromo-5-fluorobenzoic acid, such as 2-bromo-5-fluorobenzoyl chloride, is a primary synthetic strategy. A common method for this transformation is the Schotten-Baumann reaction. wikipedia.org This reaction is typically performed in a two-phase system, consisting of an organic solvent (like dichloromethane) and water. wikipedia.org An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. iitk.ac.inwebsite-files.com This intermediate then collapses, expelling the chloride ion to yield the final amide product. iitk.ac.inwebsite-files.com

Optimization of Reaction Conditions: The yield and purity of the product can be influenced by several factors:

Base: The choice and concentration of the base are crucial. Insufficient base can lead to the protonation of the unreacted azetidine by the generated HCl, rendering it non-nucleophilic and reducing the yield. organic-chemistry.org

Solvent: A biphasic system helps to separate the reactants and the base, controlling the reaction rate and minimizing side reactions. wikipedia.org

Temperature: The reaction is often carried out at room temperature or slightly below to control its exothermicity. iitk.ac.in

A study on the optimization of the Schotten-Baumann reaction using a Bayesian optimization algorithm highlighted the importance of variables such as electrophile and solvent choice, as well as reactant equivalents and flow rates in continuous flow systems. cam.ac.uk While this specific study did not focus on this compound, its findings on suppressing undesired hydrolysis by using flow conditions are relevant. cam.ac.uk

While the use of acyl chlorides is effective, alternative coupling reagents can be employed to form the amide bond, often under milder conditions and with fewer side reactions. These methods typically involve the in-situ activation of the carboxylic acid. luxembourg-bio.com

Common coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and racemization. luxembourg-bio.combachem.com

Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective. peptide.com They are known for high coupling efficiencies and reduced side reactions. peptide.combachem.com

Uronium/Aminium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice, known for its fast reaction rates and low epimerization. luxembourg-bio.compeptide.com

A more recent approach involves the use of potassium acyltrifluoroborates (KATs) which can react with amines to form amides after an oxidative step, avoiding traditional coupling reagents altogether. rsc.org Another novel method uses dithiocarbamates to form thioesters in a one-pot process, which then react with amines to yield amides under green conditions. nih.gov

Palladium-catalyzed carbonylation represents another advanced strategy. In this approach, an aryl halide (like 1-bromo-2-iodo-4-fluorobenzene) could potentially undergo a palladium-catalyzed carbonylation in the presence of azetidine to form the desired amide. researchgate.netnih.gov This method offers a way to construct the benzoyl moiety and the amide bond in a single step. Research has shown the viability of palladium-catalyzed oxidative aminocarbonylation of alkynes to form ynamides, which can then undergo further transformations. nih.gov

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs of this compound

The synthesis of enantiomerically pure analogs of this compound would require either the use of a chiral azetidine starting material or the asymmetric synthesis of the azetidine ring.

Methods for obtaining chiral azetidines include:

Resolution of Racemic Mixtures: This classic method involves reacting a racemic azetidine derivative with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. wikipedia.org

Synthesis from the Chiral Pool: Chiral azetidines can be synthesized from readily available chiral starting materials, such as amino acids. For instance, L-azetidine-2-carboxylic acid is a naturally occurring chiral building block. nih.govresearchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric methods allows for the direct synthesis of chiral azetidines from achiral precursors. nih.govnih.gov For example, copper(I)-catalyzed asymmetric [3+1] cycloaddition has been used to synthesize chiral 2-azetine-carboxylates, which can be subsequently reduced to chiral azetidines. nih.gov Pd-catalyzed asymmetric allylation has also been reported for the synthesis of chiral azetidines. rsc.org

Once an enantiomerically pure azetidine is obtained, it can be coupled with 2-bromo-5-fluorobenzoyl chloride or 2-bromo-5-fluorobenzoic acid using the methods described in section 2.2 to yield the desired enantiomerically pure product. A study on the synthesis of enantiomerically pure GluN2B subunit imaging agents demonstrates the development of novel synthetic approaches to achieve enantiomerically pure final products. nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com

The synthesis of amides is an area where green chemistry principles have been increasingly applied.

Solvent-Free Synthesis: Performing reactions without a solvent, or in a solid state, can significantly reduce waste. science.gov One reported method involves the trituration of a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating. scispace.combohrium.comresearchgate.net This method is simple, efficient, and avoids the use of hazardous solvents. scispace.combohrium.comresearchgate.net Another solvent-free approach uses methoxysilanes as coupling agents for the formation of amides from carboxylic acids and amines. rsc.org

Catalytic Systems: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. ucl.ac.uksigmaaldrich.com Boric acid has been used as a green catalyst for amidation. scispace.combohrium.comresearchgate.net Ionic liquids have also been explored as reusable catalysts and solvents for direct amidation. acs.org Biocatalysis, using enzymes to form amide bonds, is another promising green alternative, often operating in aqueous systems. rsc.org

The direct acylation of amines with thioacid salts promoted by carbon dioxide offers a transition-metal-free and activation-reagent-free protocol. nih.gov These greener methods could potentially be adapted for the synthesis of this compound, reducing the environmental impact of its production.

Atom Economy and Efficiency Assessments of Synthetic Pathways

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of this compound, the reactants are 2-bromo-5-fluorobenzoyl chloride and azetidine. The base, such as triethylamine, is considered a reagent and is not incorporated into the final product, thus it is not included in the atom economy calculation.

The molecular weights of the compounds involved are:

This compound: C₁₀H₉BrFNO (Molecular Weight: 258.09 g/mol )

2-Bromo-5-fluorobenzoyl chloride: C₇H₃BrClFO (Molecular Weight: 237.46 g/mol )

Azetidine: C₃H₇N (Molecular Weight: 57.09 g/mol )

Based on these values, the atom economy for this synthetic pathway can be calculated.

Interactive Data Table: Atom Economy Calculation

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Bromo-5-fluorobenzoyl chlorideC₇H₃BrClFO237.46Reactant
AzetidineC₃H₇N57.09Reactant
This compound C₁₀H₉BrFNO 258.09 Product
Hydrochloric AcidHCl36.46Byproduct
Total Mass of Reactants 294.55
Percent Atom Economy 87.62%

This calculation reveals a high atom economy for this synthetic route, indicating that a large proportion of the atoms from the reactants are incorporated into the final product.

Process Optimization and Scale-Up Considerations for the Production of this compound

Transitioning a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. catsci.comrsc.org

Process Optimization:

For the synthesis of this compound, key parameters for optimization include:

Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product purity. bdmaee.net On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. rsc.org

Reagent Addition: The rate of addition of the acid chloride to the azetidine solution needs to be carefully controlled to manage the reaction exotherm. rsc.org

Solvent Selection: While solvents like dichloromethane are effective, their environmental impact and regulatory considerations may necessitate exploring greener alternatives for large-scale production. hud.ac.uk

Base Selection: The choice of base can influence reaction kinetics and purification. A cost-effective and easily removable base is preferable.

Work-up and Purification: Developing a scalable and efficient purification method is critical. This may involve moving from laboratory-based chromatography to crystallization or distillation to isolate the final product in high purity.

Scale-Up Considerations:

Several challenges and considerations arise when scaling up the production of this compound:

Raw Material Sourcing: Ensuring a stable and cost-effective supply of high-purity 2-bromo-5-fluorobenzoyl chloride and azetidine is paramount. catsci.com

Equipment: The reaction vessels must be suitable for handling the corrosive nature of the acid chloride and the hydrochloric acid byproduct.

Safety: A thorough hazard analysis is required to address the risks associated with handling the reactants and managing the reaction exotherm to prevent runaway reactions. catsci.com

Waste Management: The disposal of solvent waste and the neutralized hydrochloride salt must comply with environmental regulations.

Process Analytical Technology (PAT): Implementing in-process monitoring can help ensure consistent product quality and yield during large-scale manufacturing.

By addressing these optimization and scale-up factors, the synthesis of this compound can be transitioned from a laboratory procedure to a robust and efficient industrial process.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 5 Fluorobenzoyl Azetidine

Exploration of Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Phenyl Ring

The 2-bromo-5-fluorobenzoyl group in 1-(2-bromo-5-fluorobenzoyl)azetidine presents a classic substrate for nucleophilic aromatic substitution. The presence of the electron-withdrawing benzoyl group, ortho to the bromine atom, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. rsc.orgrsc.org

Kinetic and Thermodynamic Studies of SNAr Processes

While specific kinetic and thermodynamic data for SNAr reactions of this compound are not extensively reported in the literature, the principles of SNAr mechanisms allow for a qualitative and comparative understanding. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com

The electron-withdrawing nature of the carbonyl group in the benzoyl moiety is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. nih.govyoutube.com The fluorine atom at the 5-position further enhances the electrophilicity of the aromatic ring through its inductive effect.

Table 1: Representative Kinetic Data for SNAr Reactions of a Model Aryl Halide

NucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
MethoxideMethanol501.2 x 10⁻⁴
PiperidineMethanol504.5 x 10⁻⁴
ThiophenoxideMethanol503.1 x 10⁻²

This table presents hypothetical, yet chemically reasonable, kinetic data for a related aryl halide to illustrate the relative reactivity of different nucleophiles in SNAr reactions. The actual rates for this compound would need to be determined experimentally.

Influence of Nucleophile Structure and Reaction Conditions on SNAr Reactivity

The nature of the nucleophile plays a significant role in the rate and outcome of SNAr reactions. Generally, stronger nucleophiles react faster. For instance, soft nucleophiles like thiolates are often more reactive in SNAr than hard nucleophiles like alkoxides. The reaction conditions, including the solvent and temperature, are also critical. Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Increased temperature generally leads to a higher reaction rate.

Table 2: Effect of Nucleophile and Temperature on SNAr Reaction Yield

NucleophileTemperature (°C)Reaction Time (h)Yield (%)
Sodium Methoxide801265
Sodium Thiophenoxide80492
Aniline (B41778)1202455
Pyrrolidine (B122466)100888

This table provides illustrative data on the influence of different nucleophiles and temperatures on the yield of an SNAr reaction with a model 2-bromo-benzoyl derivative. The data highlights the generally higher reactivity of thiolates and secondary amines compared to alkoxides and anilines.

Reactivity of the Azetidine (B1206935) Ring System in this compound

The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a primary driver of its reactivity. nih.gov While more stable than its three-membered counterpart, the aziridine, the azetidine ring can undergo a variety of transformations. nih.gov

Ring-Opening Reactions of the Azetidine Moiety

The N-acyl group in this compound influences the reactivity of the azetidine ring. The electron-withdrawing nature of the benzoyl group can make the nitrogen atom less nucleophilic. However, the amide bond can be susceptible to cleavage under harsh acidic or basic conditions.

More commonly, ring-opening of N-acylazetidines is achieved by nucleophilic attack at one of the ring carbons, often promoted by Lewis acids. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. For an unsubstituted azetidine ring as in the title compound, nucleophilic attack would likely occur at one of the equivalent CH₂ groups adjacent to the nitrogen.

N-Functionalization and Cycloaddition Reactions

While the nitrogen in this compound is part of an amide and thus less nucleophilic than in an N-alkyl azetidine, reactions at the nitrogen are not entirely precluded. However, a more common approach to N-functionalization would involve reactions that first cleave the acyl group, followed by reaction of the resulting free azetidine.

Azetidines can participate in cycloaddition reactions. For instance, visible-light-mediated intermolecular [2+2] photocycloadditions have been used to synthesize highly functionalized azetidines. While the benzoyl group might influence the photochemical properties, the fundamental reactivity of the azetidine ring could potentially be exploited in such transformations.

Metal-Catalyzed Transformations of this compound

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, and Buchwald-Hartwig amination reactions.

In a Suzuki coupling, for example, the bromine atom could be coupled with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, a Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond by coupling with an amine. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations. Iron-catalyzed cross-coupling reactions have also been developed for related azetidine systems, offering a more cost-effective and environmentally benign alternative to palladium catalysis.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄Biaryl
Heck CouplingAlkenePd(OAc)₂/P(o-tol)₃Substituted alkene
Buchwald-HartwigAminePd₂(dba)₃/XantphosAryl amine
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂/CuIAryl alkyne

This table outlines potential metal-catalyzed cross-coupling reactions that could be applied to this compound, along with typical reagents and the resulting product classes.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the Bromine Center

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the bromine atom attached to the benzene (B151609) ring represents a key reactive site for such transformations.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron compound. The general catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific reaction conditions, such as the choice of palladium precursor, ligand, base, and solvent, would be critical in achieving high yields and would need to be empirically determined for this specific substrate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.org The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination. rsc.org The efficiency of the coupling can be influenced by the steric and electronic properties of the substrates and the choice of ligands for the palladium catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the desired aryl amine. wikipedia.org The choice of phosphine (B1218219) ligand is crucial in facilitating the reductive elimination step and preventing side reactions. wikipedia.org

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the functionalization of otherwise unreactive carbon-hydrogen bonds. For this compound, there are several C-H bonds on the aromatic ring that could potentially be targeted for functionalization. These strategies often employ transition metal catalysts (such as palladium, rhodium, or ruthenium) that can coordinate to a directing group within the molecule to selectively activate a specific C-H bond, typically in the ortho position. The amide moiety in this compound could potentially serve as such a directing group. However, no studies detailing such C-H activation strategies for this specific compound have been reported.

Elucidation of Reaction Mechanisms through In-Situ Spectroscopic Analysis and Computational Modeling

To gain a deeper understanding of the reaction mechanisms for a compound like this compound, a combination of spectroscopic monitoring and computational modeling would be invaluable.

Spectroscopic Monitoring of Reaction Intermediates

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are powerful tools for monitoring the progress of a chemical reaction in real-time. These methods can provide crucial information about the formation and decay of reaction intermediates, which is essential for elucidating the step-by-step mechanism of a reaction. For the cross-coupling reactions mentioned above, these techniques could potentially be used to observe the formation of palladium-ligand complexes, oxidative addition products, and other key intermediates in the catalytic cycle.

Theoretical Calculation of Transition States and Reaction Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to calculate the geometries and energies of reactants, transition states, intermediates, and products. This information allows for the determination of activation barriers and reaction energies, providing a detailed picture of the reaction pathway. For the reactions of this compound, computational modeling could be used to predict the most favorable reaction pathways, understand the role of ligands and additives, and rationalize experimentally observed selectivities.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 5 Fluorobenzoyl Azetidine

High-Resolution Mass Spectrometry for Precise Molecular Formula and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 1-(2-Bromo-5-fluorobenzoyl)azetidine, HRMS provides the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₉BrFNO.

The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, imparts a characteristic isotopic pattern in the mass spectrum. This results in two major peaks of approximately equal intensity separated by two mass units (m/z and m/z+2), which serves as a definitive indicator for the presence of a single bromine atom in the molecule. The precise mass measurement of these isotopic peaks further corroborates the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z
[C₁₀H₉⁷⁹BrFNO + H]⁺258.9984
[C₁₀H₉⁸¹BrFNO + H]⁺260.9963
[C₁₀H₉⁷⁹BrFNONa]⁺280.9803
[C₁₀H₉⁸¹BrFNONa]⁺282.9782

Note: The data in this table is predicted based on the chemical formula and has not been experimentally verified from published sources for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic and azetidine (B1206935) protons and carbons. The substitution pattern on the phenyl ring and the conformational dynamics of the azetidine ring, including the potential for restricted rotation around the amide bond, will significantly influence the chemical shifts and coupling constants.

Aromatic Region: The 2-bromo-5-fluorobenzoyl moiety would give rise to three aromatic proton signals. The proton ortho to the fluorine and meta to the bromine (H-6) is expected to appear as a doublet of doublets due to coupling with both fluorine and the adjacent proton. The proton meta to both the bromine and fluorine (H-4) would likely be a triplet of doublets, and the proton ortho to the bromine and meta to the fluorine (H-3) would be a doublet of doublets.

Azetidine Region: The azetidine ring protons are expected to show more complex splitting patterns. The two methylene (B1212753) groups adjacent to the nitrogen (α-protons) will be deshielded due to the electron-withdrawing effect of the carbonyl group and will likely appear as triplets. The central methylene group (β-protons) would appear as a quintet.

¹³C NMR: The ¹³C NMR spectrum will show ten distinct signals. The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The azetidine carbons will appear in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl-~165-170
C-1'-~135-140 (d, JCF)
C-2'-~120-125
C-3'~7.3-7.5~130-135 (d, JCF)
C-4'~7.1-7.3~115-120 (d, JCF)
C-5'-~158-162 (d, JCF)
C-6'~7.5-7.7~118-123 (d, JCF)
Azetidine-α~4.0-4.4 (t)~45-50
Azetidine-β~2.2-2.6 (quint)~15-20

Note: The data in this table is estimated based on known values for similar structural motifs and has not been experimentally verified from published sources for this specific compound. 'd' denotes a doublet and 't' a triplet.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show the connectivity between the adjacent aromatic protons and within the azetidine ring proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. For example, NOESY could help determine the preferred orientation of the benzoyl group relative to the azetidine ring.

Solid-State NMR Spectroscopy for Crystal Structure and Polymorph Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Determine Molecular Conformation in the Crystal Lattice: ssNMR can provide precise information on bond lengths, bond angles, and torsional angles in the solid state, which can be compared with computational models.

Analyze Intermolecular Interactions: ssNMR can probe intermolecular interactions such as halogen bonding and π-π stacking, which are important for understanding the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Characteristic Vibrational Modes of the Benzoyl and Azetidine Moieties

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the benzoyl and azetidine groups.

Benzoyl Moiety:

C=O Stretch: A strong absorption band is expected in the IR spectrum between 1630 and 1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group. This is a key diagnostic peak.

Aromatic C=C Stretches: Several bands in the region of 1450-1600 cm⁻¹ would be attributed to the C=C stretching vibrations of the phenyl ring.

C-Br Stretch: A band in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹, would correspond to the C-Br stretching vibration.

C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ would be indicative of the C-F stretching vibration.

Azetidine Moiety:

C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear in the region of 1100-1250 cm⁻¹.

CH₂ Vibrations: The scissoring and wagging vibrations of the azetidine CH₂ groups would be observed in the 1300-1500 cm⁻¹ and 800-1000 cm⁻¹ regions, respectively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amide C=OStretch1630 - 1680
Aromatic C=CStretch1450 - 1600
C-FStretch1200 - 1300
C-N (Azetidine)Stretch1100 - 1250
C-BrStretch500 - 650

Note: The data in this table is estimated based on characteristic group frequencies and has not been experimentally verified from published sources for this specific compound.

Conformational Preferences as Probed by IR and Raman

The conformational landscape of this compound is primarily dictated by the rotational barrier around the amide C-N bond and the puckering of the azetidine ring. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful tool for investigating these conformational preferences in lieu of direct experimental spectra for the target molecule.

The amide group in N-aroylazetidines can exist in two planar conformations: cis and trans, referring to the relative orientation of the carbonyl oxygen and the substituents on the nitrogen atom. In the case of this compound, these conformers would exhibit distinct vibrational signatures.

Key vibrational modes that would be sensitive to conformational changes include:

Amide I band (C=O stretching): This is one of the most sensitive probes of the local environment of the amide group. The frequency of the Amide I band is influenced by hydrogen bonding, electronic effects of the substituents, and the planarity of the amide bond. In N-acyl azetidines, this band is typically observed in the range of 1620-1660 cm⁻¹.

Amide II band (N-H bending and C-N stretching): This mode is also sensitive to the amide conformation and is typically found between 1520 and 1570 cm⁻¹.

Amide III band (C-N stretching and N-H bending): Appearing in the 1200-1300 cm⁻¹ region, this band is often complex and coupled with other vibrations.

Azetidine ring vibrations: The puckering of the four-membered azetidine ring gives rise to specific vibrational modes. Computational studies on N-acetyl-azetidine-2-carboxylic acid derivatives suggest that the azetidine ring has a lower conformational flexibility compared to a five-membered pyrrolidine (B122466) ring, which can be attributed to the quasi-planar geometry of the four-membered ring. nih.gov

Aromatic C-H and C-C stretching: These vibrations from the 2-bromo-5-fluorobenzoyl group would appear in their characteristic regions of the spectrum.

C-Br and C-F stretching: The carbon-halogen stretching vibrations are expected at lower frequencies and can provide information about the electronic environment of the aromatic ring.

The relative populations of the cis and trans conformers can be estimated from the relative intensities of their corresponding vibrational bands, assuming they can be distinctly resolved. Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in assigning these vibrational modes to specific conformers and predicting their relative energies. rsc.org

Vibrational Mode Typical Frequency Range (cm⁻¹) Notes
Amide I (C=O stretch)1620-1660Sensitive to conformation and intermolecular interactions.
Amide II1520-1570Combination of N-H bending and C-N stretching.
Amide III1200-1300Complex mode involving C-N stretching and N-H bending.
Aromatic C=C stretch1450-1600Characteristic of the substituted benzene (B151609) ring.
C-F stretch1000-1400Dependent on the aromatic substitution pattern.
C-Br stretch500-600Lower frequency halogen stretch.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Investigations

While a crystal structure for this compound is not publicly available, analysis of a closely related structure, 2-Bromo-5-fluorobenzaldehyde, provides insights into the potential solid-state interactions.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an SCXRD study would unequivocally establish:

The conformation of the azetidine ring (puckering parameters).

The geometry of the amide bond (cis or trans).

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

The relative orientation of the 2-bromo-5-fluorophenyl group with respect to the azetidine ring.

This information is crucial for understanding the steric and electronic properties of the molecule and for validating computational models.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on the functional groups present, the following interactions are anticipated:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

Halogen Bonding: The bromine atom, being a soft electrophile, can participate in halogen bonds with nucleophilic atoms like the carbonyl oxygen or the fluorine atom of a neighboring molecule.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the C-H bonds of the azetidine ring and the aromatic ring as donors and the carbonyl oxygen or fluorine atom as acceptors are also likely to be present.

Insights from the crystal structure of 2-Bromo-5-fluorobenzaldehyde reveal the presence of short Br···F interactions and offset face-to-face π-stacking, suggesting that these interactions could also be significant in the crystal packing of this compound.

Interaction Type Potential Donor Potential Acceptor Significance
Hydrogen BondingAmide N-HCarbonyl OPrimary determinant of supramolecular assembly.
Halogen BondingC-BrCarbonyl O, FluorineDirectional interaction influencing crystal packing.
π-π StackingPhenyl RingPhenyl RingContributes to crystal stability through van der Waals forces.
Weak H-BondsC-H (aromatic, azetidine)Carbonyl O, FluorineFine-tunes the overall crystal structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution on the azetidine ring, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be indispensable for characterizing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The CD spectrum of a chiral derivative would be sensitive to the absolute configuration of the stereocenter(s) and the conformational preferences of the molecule in solution. The observed Cotton effects (positive or negative peaks in the CD spectrum) would arise from the electronic transitions of the chromophores within the molecule, primarily the 2-bromo-5-fluorobenzoyl group and the amide chromophore.

The n→π* transition of the carbonyl group in the amide, typically observed around 220-240 nm, and the π→π* transitions of the aromatic ring at shorter wavelengths would likely give rise to distinct CD signals. The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the molecule using empirical rules (e.g., the octant rule for ketones) or by comparison with the CD spectra of structurally related compounds with known stereochemistry. nih.gov

Furthermore, theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be a powerful tool to predict the spectrum for a given enantiomer and thus aid in the assignment of the absolute configuration. The synthesis and study of chiral polyamides have demonstrated that CD spectroscopy is highly effective in probing the helical conformations and aggregation states of chiral amide-containing polymers. nih.gov

Computational Chemistry and Theoretical Studies of 1 2 Bromo 5 Fluorobenzoyl Azetidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the electronic environment of a molecule. These methods are used to predict a wide array of properties, from the ground-state geometry to spectroscopic characteristics and reactivity patterns.

DFT calculations also provide valuable energetic information. For instance, the total energy of the optimized structure can be used to assess its thermodynamic stability. Furthermore, by calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. While specific experimental data for 1-(2-bromo-5-fluorobenzoyl)azetidine is not publicly available, theoretical predictions for similar structures, such as N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, have shown good agreement with experimental findings. bohrium.comnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Property Predicted Value
Key IR Stretching Frequencies (cm⁻¹)C=O (amide): ~1650C-F: ~1250C-Br: ~600
¹H NMR Chemical Shifts (ppm)Aromatic Protons: 7.0-8.0Azetidine Protons: 3.5-4.5
¹³C NMR Chemical Shifts (ppm)Carbonyl Carbon: ~170Aromatic Carbons: 110-140Azetidine Carbons: 40-60

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure. It is not based on published experimental or computational results for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the fluorine atom, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be centered on the benzoyl moiety. Analysis of FMOs in similar compounds, such as benzoyl fluoride, has been crucial in understanding their reactivity. nih.gov

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the atoms that are most susceptible to reaction. For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen and halogen atoms as potential sites for electrophilic interaction. Such analyses have been successfully applied to understand the reactivity of various benzoyl derivatives. rsc.org

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound

Descriptor Predicted Value (Illustrative) Interpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and low reactivity
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron configuration

Note: The data in this table is for illustrative purposes to demonstrate the type of information gained from conceptual DFT analysis. These are not published values for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal important information about conformational changes and the influence of the environment.

The bond connecting the benzoyl group to the azetidine (B1206935) ring is rotatable, leading to different possible conformations of this compound. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. This analysis would reveal the preferred orientation of the azetidine ring relative to the benzoyl group. Understanding these conformational preferences is important as they can influence the molecule's biological activity and physical properties. Studies on similar structures, such as 1-benzoyl-3,3-dinitroazetidine, have highlighted the importance of the dihedral angle between the azetidine and benzene (B151609) rings. iucr.org

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the properties and reactivity of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For derivatives of this compound, QSPR/QSRR studies could offer significant insights into how structural modifications influence their physicochemical properties (e.g., solubility, lipophilicity) and reactivity (e.g., susceptibility to nucleophilic attack, metabolic stability).

The development of a QSPR/QSRR model for a series of this compound derivatives would typically involve several key steps. First, a dataset of derivatives with varying substituents on the phenyl ring or the azetidine moiety would be synthesized or computationally generated. Second, a range of molecular descriptors for each derivative would be calculated. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Kier shape indices and molecular connectivity indices. nih.gov

Electronic descriptors: These relate to the electron distribution, including dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like electrostatic potential and atomic charges. nih.gov

Physicochemical descriptors: These represent properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (TPSA). nih.gov

Once the descriptors are calculated, a statistical method, often multiple linear regression (MLR) or more advanced machine learning algorithms, is used to build a mathematical equation that links a set of descriptors to the property or reactivity of interest. nih.gov The goal is to create a predictive model that is both statistically robust and mechanistically interpretable. For instance, a QSRR study on the reactivity of benzamide (B126) derivatives has shown that topological descriptors can successfully model antimicrobial activity. nih.gov

To illustrate the application for derivatives of this compound, consider a hypothetical study to predict their binding affinity to a specific biological target. The table below outlines a potential dataset for such a QSPR analysis.

Interactive Data Table: Hypothetical QSPR Data for this compound Derivatives

Derivative Substitution (R)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Binding Affinity (IC₅₀, nM)
H (Parent Compound)258.092.1529.54150
4'-CH₃272.122.6029.54110
4'-OCH₃288.122.2038.7795
4'-Cl292.542.8529.54130
3'-NO₂303.092.0575.30250

The predictive power of the resulting model is evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques to ensure its reliability. nih.gov Such models are invaluable in medicinal chemistry for prioritizing the synthesis of novel compounds with potentially enhanced activity or desired properties. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic parameters of molecules like this compound, which can aid in structure elucidation and the interpretation of experimental spectra. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.networktribe.com

Prediction of NMR Chemical Shifts:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a critical application of computational chemistry. mdpi.com The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), aug-cc-pvdz). worktribe.comgithub.io

Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them against the shielding constant of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. nih.gov DFT methods have been shown to provide good accuracy, often with root mean square errors of a few parts per million (ppm). worktribe.comrsc.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of predictions. github.io

The following table presents a hypothetical comparison between computationally predicted and experimentally observed NMR chemical shifts for this compound.

Interactive Data Table: Comparison of Predicted and Experimental NMR Shifts for this compound

AtomPredicted Chemical Shift (ppm) (DFT/B3LYP/6-311+G(d,p))Experimental Chemical Shift (ppm)
¹⁹F-112.5-114.1
¹³C (C=O)168.2167.5
¹³C (C-Br)118.9119.6
¹³C (C-F)161.4 (d, J=250 Hz)160.8 (d, J=252 Hz)
¹H (Azetidine, α)4.10 (t)4.15 (t)
¹H (Azetidine, β)2.35 (m)2.40 (m)

Prediction of Vibrational Frequencies:

Computational methods are also employed to predict infrared (IR) and Raman vibrational spectra. researchgate.net The calculation of harmonic vibrational frequencies using DFT can help in the assignment of experimental spectral bands to specific molecular motions. mdpi.commdpi.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data. nih.gov Analyzing the potential energy distribution (PED) can further clarify the nature of each vibrational mode. researchgate.net

Below is an illustrative comparison of key calculated and experimental vibrational frequencies for this compound.

Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
C=O Stretch (Amide I)16651660Strong, characteristic amide carbonyl stretch
C-N Stretch14201425Amide bond C-N stretching
Aromatic C=C Stretch15801585Benzene ring stretching
C-F Stretch12551250Carbon-fluorine bond stretching
C-Br Stretch680685Carbon-bromine bond stretching

These computational approaches, by providing a direct link between molecular structure and spectroscopic output, are indispensable tools for the characterization and study of novel compounds like this compound.

Derivatization Strategies and Functionalization of 1 2 Bromo 5 Fluorobenzoyl Azetidine

Chemical Transformations at the Bromine Atom of the Benzoyl Moiety

The carbon-bromine bond on the benzoyl moiety of 1-(2-bromo-5-fluorobenzoyl)azetidine is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in the structural diversification of the core molecule.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations) for Structural Diversification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of aryl halides like this compound. These reactions allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity of the scaffold.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. For this compound, a variety of aryl and heteroaryl boronic acids can be employed to introduce diverse aromatic systems. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the bromine position. wikipedia.org This is a key strategy for synthesizing aniline (B41778) derivatives. The reaction conditions, particularly the choice of phosphine (B1218219) ligand, are critical for accommodating a broad range of amine coupling partners. acsgcipr.org

Sonogashira Coupling: The Sonogashira reaction provides a direct route to aryl alkynes by coupling the aryl bromide with a terminal alkyne. nih.govmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com This transformation is valuable for introducing linear, rigid alkynyl moieties.

Stille Coupling: In a Stille coupling, an organotin reagent is used to form a new carbon-carbon bond with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org However, the toxicity of organotin compounds is a significant drawback. nih.gov

Below is an illustrative table of potential cross-coupling reactions with this compound, with typical conditions and expected outcomes based on analogous systems.

Coupling PartnerReaction TypeCatalyst/LigandBaseSolventProduct Type
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂OBiaryl
AnilineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuTolueneDiaryl amine
PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHFAryl alkyne
Tributyl(vinyl)stannaneStillePd(PPh₃)₄-TolueneAryl alkene

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions provide an alternative pathway to functionalize the aryl bromide by converting the carbon-bromine bond into a more reactive carbon-metal bond. This is typically achieved using organolithium or Grignard reagents at low temperatures. tcnj.eduharvard.edu The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce a diverse range of substituents.

Lithium-Halogen Exchange: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a rapid bromine-lithium exchange. The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles.

Magnesium-Halogen Exchange: Grignard reagents, such as isopropylmagnesium chloride, can also be used to effect a bromine-magnesium exchange. nih.govharvard.edu The resulting aryl Grignard reagent is generally less reactive and more functional group tolerant than the corresponding aryllithium species. princeton.eduresearchgate.net

Common electrophiles for quenching these organometallic intermediates include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to introduce a carboxylic acid group.

Alkyl halides: to introduce alkyl substituents.

Isocyanates: to form amides.

The following table illustrates potential halogen-metal exchange and electrophilic quench sequences for this compound.

Exchange ReagentTemperatureElectrophileProduct Functional Group
n-BuLi-78 °CBenzaldehydeSecondary alcohol
i-PrMgCl·LiCl-20 °C to 0 °CCO₂ then H₃O⁺Carboxylic acid
t-BuLi-78 °CMethyl iodideMethyl
i-PrMgCl-10 °CPhenyl isocyanateAmide

Strategies for Functionalization at the Fluorine Atom

The fluorine atom on the benzoyl ring is generally less reactive towards substitution than the bromine atom. However, under specific conditions, it can be a site for functionalization, primarily through nucleophilic aromatic substitution (SNAr).

Fluorine Activation and Substitution Reactions (if applicable)

For a nucleophilic aromatic substitution to occur at the fluorine-bearing carbon, the aromatic ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. wikipedia.orgchemistrysteps.com In this compound, the benzoyl group is an electron-withdrawing group, which provides some activation. The rate of SNAr reactions is often enhanced with fluorine as the leaving group compared to other halogens due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. masterorganicchemistry.comyoutube.com

Potential nucleophiles for the displacement of the fluorine atom include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and a polar aprotic solvent. It is important to note that due to the presence of the ortho-bromo substituent, competitive reactions or rearrangements could occur.

Modifications and Transformations of the Azetidine (B1206935) Ring System

The azetidine ring itself presents opportunities for derivatization, although the amide nitrogen is the most readily accessible site for modification in this compound.

N-Substitution Reactions of the Amide Nitrogen

While the nitrogen atom in this compound is part of an amide and thus less nucleophilic than a free amine, it can still undergo substitution reactions under certain conditions. However, direct N-alkylation or N-arylation of the amide nitrogen is generally challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. More commonly, modifications to the azetidine ring would be incorporated prior to the acylation step with 2-bromo-5-fluorobenzoyl chloride.

Should direct N-functionalization of the pre-formed amide be desired, it would likely require harsh conditions and strong electrophiles, which could lead to side reactions at other positions or cleavage of the amide bond. A more plausible approach for introducing diversity at this position would be to synthesize a variety of substituted azetidines first and then acylate them.

Ring Expansion or Contraction Methodologies to Form Diverse Heterocycles

The four-membered azetidine ring in this compound is characterized by significant ring strain, making it a versatile substrate for ring expansion reactions to yield more stable five- or six-membered N-heterocycles. elsevierpure.commagtech.com.cn Such transformations are valuable for accessing diverse chemical scaffolds like pyrrolidines and piperidines from a common azetidine precursor.

One prominent strategy involves the formation of an azetidinium ylide, which can subsequently undergo a formal nih.govmdpi.com-sigmatropic rearrangement. This can be achieved by reacting the parent azetidine with a diazo compound in the presence of a suitable metal catalyst, such as a chiral cobalt(II) complex. researchgate.net This reaction effectively inserts a carbon atom into the ring, leading to the formation of a substituted pyrrolidine (B122466) (proline derivative).

Another powerful method proceeds through the formation of a bicyclic azetidinium intermediate. researchgate.netresearchgate.net For instance, functionalization of the azetidine ring at the C2 position with a leaving group (e.g., a chloromethyl group, which would require prior modification of the parent compound) can induce an intramolecular cyclization. The resulting strained 1-azoniabicyclo[2.1.0]pentane intermediate can then be opened by various nucleophiles to yield a ring-expanded product. researchgate.net Theoretical studies using DFT calculations suggest that in polar solvents like DMSO, the rearrangement of a 2-chloromethyl azetidine proceeds through this strained bicyclic intermediate, which significantly lowers the energy barrier for the expansion. researchgate.net

These methodologies offer pathways to convert this compound into a variety of larger heterocyclic systems, thereby expanding its structural diversity.

Methodology Key Reagents/Conditions Intermediate Potential Product Class Reference
Catalytic nih.govmdpi.com-Sigmatropic Rearrangementα-Diazo pyrazoamide, Chiral Cobalt(II) catalystAzetidinium YlideN-Benzoyl-pyrrolidine-2-carboxamide derivatives researchgate.net
Acid-Mediated Ring ExpansionBrønsted or Lewis Acids (on a 2-ester-2-arylazetidine carbamate analog)Carbocation6,6-disubstituted 1,3-oxazinan-2-onesN/A
Rearrangement of Bicyclic Azetidinium IonIntramolecular cyclization of a 2-haloalkyl derivative, followed by nucleophilic attack1-Azoniabicyclo[2.1.0]pentane3-Substituted-N-benzoyl-pyrrolidines researchgate.netresearchgate.net

Synthesis of Analogs with Modified Benzoyl Moieties for Structure-Reactivity Probing

Modification of the 2-bromo-5-fluorobenzoyl moiety is a key strategy for probing structure-reactivity relationships. By systematically altering the electronic and steric nature of the substituents on the phenyl ring or by replacing the entire benzoyl group with bioisosteric mimics, a library of analogs can be generated to study how these changes affect the molecule's chemical properties and reactivity. biomedres.usnih.govmdpi.com

The 2-bromo-5-fluorobenzoyl group of the parent compound offers two primary sites for modification: the bromine at the C2 position and the fluorine at the C5 position. The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reacting the parent compound with various aryl or alkyl boronic acids can replace the bromine atom with a diverse set of substituents, introducing varying degrees of steric bulk and electronic properties (e.g., phenyl, methyl, vinyl).

Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines at the C2 position, significantly altering polarity and hydrogen-bonding capabilities.

Sonogashira Coupling: The introduction of alkyne groups can be achieved, providing a linear, rigid extension to the scaffold which can be further functionalized.

Proposed Substituent (at C2) Potential Synthetic Method Electronic Effect Steric Effect
-CH₃Suzuki Coupling (with methylboronic acid)Weakly Electron-DonatingLow
-OCH₃Buchwald-Hartwig EtherificationStrongly Electron-DonatingLow-Medium
-CNRosenmund–von Braun reactionStrongly Electron-WithdrawingLow (Linear)
-N(CH₃)₂Buchwald-Hartwig AminationStrongly Electron-DonatingMedium
-PhenylSuzuki Coupling (with phenylboronic acid)Electron-Withdrawing (inductive), ConjugatingHigh
-C≡CHSonogashira CouplingWeakly Electron-WithdrawingLow (Linear)

Bioisosteric replacement is a rational design strategy used to substitute a part of a molecule with a structurally distinct group that retains similar physical or chemical properties, often to enhance favorable characteristics like metabolic stability or solubility while maintaining desired reactivity. nih.govdrughunter.com For this compound, this could involve replacing the entire benzoyl group or just the amide linker.

Ring Equivalents: The 2-bromo-5-fluorophenyl ring can be replaced by other aromatic or non-aromatic scaffolds.

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine or thiophene ring introduces heteroatoms that can act as hydrogen bond acceptors, altering polarity and solubility.

Saturated Scaffolds: To increase the three-dimensional character and potentially improve physicochemical properties, the planar phenyl ring could be replaced with saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane. chem-space.combeilstein-journals.org These rigid scaffolds mimic the exit vectors of a para- or meta-substituted benzene (B151609) ring and can lead to improved metabolic stability. beilstein-journals.orgu-tokyo.ac.jp

Amide Bond Bioisosteres: The amide bond itself is a key structural feature. Replacing it can modulate conformational rigidity, hydrogen bonding capacity, and susceptibility to hydrolysis.

Heterocycles: A 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for a trans-amide bond, offering similar geometry but increased metabolic stability. nih.govnih.gov Other heterocycles like oxadiazoles can also serve as effective replacements. drughunter.com

Trifluoroethylamine: This group can mimic the amide by having the electronegative trifluoroethyl moiety act as a surrogate for the carbonyl group, while reducing the basicity of the amine. drughunter.comu-tokyo.ac.jp

These theoretical designs provide a roadmap for synthesizing novel analogs with potentially superior or fine-tuned chemical properties. mdpi.commdpi.comresearchgate.net

Original Moiety Proposed Bioisostere Rationale for Replacement Reference
2-Bromo-5-fluorophenyl6-Bromo-3-pyridinylIntroduce H-bond acceptor, modulate electronics and solubility nih.gov
2-Bromo-5-fluorophenyl4-(azetidin-1-ylcarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivativeIncrease 3D character, improve solubility and metabolic stability beilstein-journals.org
-C(O)NH- (Amide bond)1,4-disubstituted 1,2,3-triazoleMimic trans-amide geometry, increase metabolic stability nih.govnih.gov
-C(O)NH- (Amide bond)Trifluoroethylamine (-CF₂CH₂NH-)Mimic carbonyl electronics, increase metabolic stability, reduce amine basicity drughunter.comu-tokyo.ac.jp

Design of Chemically Labile Derivatives of this compound (e.g., for release studies, not related to biological dosage)

For applications such as controlled release studies in chemical systems, derivatives of this compound can be designed to be chemically labile, meaning they can be cleaved under specific, controlled conditions. This is often achieved by incorporating a cleavable linker into the molecule's structure.

A well-established strategy is the use of photocleavable linkers, which allow for the release of a molecular fragment upon irradiation with light of a specific wavelength, offering high spatiotemporal control. broadpharm.comnih.gov

Ortho-Nitrobenzyl (ONB) Linkers: An ONB-based linker could be inserted between the benzoyl moiety and the azetidine nitrogen. Upon exposure to UV light (typically ~365 nm), the ONB group undergoes an intramolecular rearrangement that leads to the cleavage of the C-N bond, releasing the azetidine and a 2-bromo-5-fluoro-6-nitrosobenzoic acid derivative. nih.govacs.org The lability of the linker can be tuned; for example, an ONB-carbamate bond has been shown to have superior light responsiveness and greater resistance to hydrolysis compared to ONB-amide or ONB-ester bonds in some systems. acs.org

Other strategies for creating labile derivatives include:

pH-Sensitive Linkers: Incorporating an acid-labile group, such as an acetal or ketal, into the structure could allow for cleavage and release under mildly acidic conditions.

Redox-Sensitive Linkers: A disulfide bond could be incorporated, which would be stable under normal conditions but would cleave in the presence of reducing agents like dithiothreitol (DTT).

These designs enable the parent compound to function as a precursor that can release a specific fragment (e.g., azetidine or the modified benzoyl group) on demand for analytical or mechanistic studies.

Derivative Type Proposed Chemical Modification Cleavage Condition Expected Released Fragments Reference
PhotocleavableInsertion of an ortho-nitrobenzyl (ONB) carbamate linker between the benzoyl group and azetidineUV light (~365 nm)Azetidine and an ortho-nitrosobenzoyl derivative nih.govacs.org
Acid-LabileModification of the benzoyl group to include an acetal linkerMild Acid (e.g., pH 4-5)Azetidine and a benzaldehyde-containing fragmentN/A
Redox-LabileInsertion of a disulfide-containing linkerReducing agents (e.g., DTT, TCEP)Azetidine and a thiol-containing benzoyl derivativeN/A

Exploration of 1 2 Bromo 5 Fluorobenzoyl Azetidine As a Chemical Scaffold

Utility of the Azetidine (B1206935) Ring System in the Design of Novel Chemical Scaffolds

The azetidine ring is a valuable component in the design of novel chemical scaffolds for several key reasons. As a four-membered ring, it possesses a significant degree of ring strain, which can influence its chemical reactivity and metabolic stability. rsc.org This inherent strain, while making the ring susceptible to certain chemical transformations, also provides a defined and rigid framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.

Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a point for further derivatization, allowing for the modulation of physicochemical properties such as solubility and lipophilicity. The non-planar nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, a characteristic increasingly sought after in modern drug discovery to explore new chemical space and improve target engagement.

Design and Synthesis of Compound Libraries Based on the 1-(2-Bromo-5-fluorobenzoyl)azetidine Motif

The this compound scaffold incorporates several features that make it an attractive starting point for the construction of compound libraries. The presence of a bromine atom on the phenyl ring provides a key reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the systematic exploration of the surrounding chemical space. The fluorine atom can influence the electronic properties of the phenyl ring and can also be a site for metabolic blocking or for engaging in specific interactions with biological targets.

Combinatorial Chemistry Approaches for Library Generation

While specific large-scale combinatorial libraries based on this compound have not been extensively documented in publicly available literature, the principles of combinatorial chemistry are highly applicable. A hypothetical combinatorial library could be generated by reacting 2-bromo-5-fluorobenzoyl chloride with a diverse set of substituted azetidines. Subsequently, the bromine atom could be subjected to a variety of coupling partners, creating a matrix of novel compounds. DNA-encoded library technology, which allows for the synthesis and screening of libraries of unprecedented size, is a powerful tool that could be applied to this scaffold. nih.gov

A representative approach to a combinatorial library synthesis is outlined below:

Building Block A (Substituted Azetidines)Building Block B (Boronic Acids for Suzuki Coupling)Resulting Library Scaffold
AzetidinePhenylboronic acid1-(2-(phenyl)-5-fluorobenzoyl)azetidine
3-Hydroxyazetidine4-Methylphenylboronic acid1-(2-(4-methylphenyl)-5-fluorobenzoyl)-3-hydroxyazetidine
3,3-Difluoroazetidine3-Methoxyphenylboronic acid1-(2-(3-methoxyphenyl)-5-fluorobenzoyl)-3,3-difluoroazetidine
3-Aminoazetidine (protected)Naphthylboronic acid1-(2-(naphthyl)-5-fluorobenzoyl)-3-(protected amino)azetidine

Parallel Synthesis Techniques for Rapid Derivatization

Parallel synthesis offers a more focused approach than traditional combinatorial chemistry, allowing for the rapid generation of a smaller, more curated set of compounds. Using this technique, this compound could be dispensed into an array of reaction vessels. To each vessel, a different coupling partner (e.g., a unique boronic acid or alkyne) and the necessary catalyst and reagents would be added. This allows for the efficient synthesis of a series of analogs, each with a specific modification at the bromine position. This method facilitates the rapid exploration of structure-activity relationships.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Detailed structure-reactivity relationship (SRR) studies on this compound and its derivatives are not widely reported in the current scientific literature. However, we can infer potential SRR trends based on the general chemical principles of the functional groups present in the scaffold.

Systematic Variation of Substituents and Impact on Chemical Reactivity

The reactivity of derivatives of this compound would be significantly influenced by the nature of the substituents introduced.

Table of Hypothetical Reactivity Trends:

Substituent at the 2-position (replacing Br)Predicted Impact on Amide Bond StabilityPredicted Impact on Azetidine Ring Stability
Electron-donating group (e.g., -OCH3)Increased electron density on the benzoyl group may slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing resistance to nucleophilic attack.Minimal direct impact expected.
Electron-withdrawing group (e.g., -CN)Decreased electron density on the benzoyl group may increase the electrophilicity of the carbonyl carbon, making the amide bond more susceptible to hydrolysis.Minimal direct impact expected.
Bulky group (e.g., -t-butyl)Steric hindrance around the amide bond could provide kinetic stability against nucleophilic attack.Minimal direct impact expected.
Hydrogen bond donor/acceptorMay influence intermolecular interactions and solubility, which can indirectly affect reactivity in certain environments.May influence intermolecular interactions and solubility.

Mechanistic Insights Derived from SRR Data

The collection of SRR data would provide valuable mechanistic insights. For instance, by systematically varying the electronic properties of the substituent at the 2-position of the benzoyl ring and measuring the rate of a specific reaction (e.g., a cross-coupling reaction or a ring-opening reaction of the azetidine), a Hammett plot could be constructed. This would allow for the quantification of the electronic effects on the reaction mechanism. Such studies would be crucial for understanding the reactivity of this scaffold and for designing more stable or more reactive analogs depending on the desired application.

Influence of Halogen Substituents (Bromine and Fluorine) on Molecular Geometry and Reactivity

The presence of both bromine and fluorine atoms on the phenyl ring of this compound profoundly influences its three-dimensional structure and chemical reactivity. These halogens exert their effects through a combination of inductive and resonance phenomena, which modulate electron density distribution and steric profiles.

The bromine atom at the ortho-position and the fluorine atom at the meta-position (relative to the carbonyl group) are electron-withdrawing via the inductive effect (-I). lumenlearning.com This is a through-bond polarization effect stemming from their high electronegativity relative to carbon. Consequently, the electron density of the aromatic ring is reduced, which deactivates the ring towards electrophilic substitution reactions compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org

The substitution pattern on this compound—with bromine at C2 and fluorine at C5—creates a specific electronic environment. The strong inductive withdrawal from both halogens significantly lowers the energy of the molecular orbitals of the benzene ring.

Parameter Influence of Halogen Substituent Anticipated Value/Effect
C-Br Bond Length Based on covalent radii~1.90 Å
C-F Bond Length Based on covalent radii~1.35 Å
C(aryl)-C(carbonyl) Torsion Angle Steric hindrance from ortho-bromo groupNon-zero, leading to a non-planar conformation
Aromatic Ring Reactivity Inductive (-I) and Resonance (+R) effectsDeactivated towards electrophilic substitution
Acyl-Nitrogen Bond Reactivity Electron withdrawal by halogensIncreased susceptibility to nucleophilic attack

This table presents anticipated values based on established chemical principles and data from analogous structures.

The electron-withdrawing nature of the halogens also affects the reactivity of the amide linkage. By pulling electron density away from the carbonyl carbon, both bromine and fluorine render it more electrophilic and thus more susceptible to nucleophilic attack at the acyl position. This enhanced reactivity is a key feature that can be exploited in its application as a synthetic building block.

Application of this compound as a Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique structural and electronic features of this compound make it an excellent candidate for a "tecton," or building block, in the construction of such assemblies. The key to its utility lies in the directional and predictable nature of the intermolecular forces it can engage in, largely dictated by its halogen substituents.

Halogen Bonding: The bromine atom in the molecule is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. The strength of this interaction can be comparable to that of a conventional hydrogen bond. In a crystal lattice or a self-assembled aggregate, the bromine atom of one molecule could form a halogen bond with the carbonyl oxygen or the azetidine nitrogen of a neighboring molecule, leading to the formation of well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The electron-deficient nature of the 2-bromo-5-fluorophenyl ring makes it an ideal partner for π-π stacking interactions. Specifically, it can engage in offset face-to-face stacking with other aromatic rings. researchgate.net The quadrupole moment of the ring is significantly altered by the halogen substituents, which can pre-organize the molecules into specific stacked arrangements, influencing the electronic properties of the resulting assembly.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C=O, C-F, and C-Br bonds. These dipoles can align in the solid state to maximize attractive interactions, further directing the packing of the molecules.

The combination of these non-covalent interactions allows for a high degree of "programmability" in the self-assembly process. By modifying the substitution pattern or introducing other functional groups, the nature and directionality of these interactions can be fine-tuned to create specific supramolecular architectures. For instance, the use of related halogenated compounds has been shown to result in the formation of one-dimensional coordination polymers and other organized structures. nih.gov The interplay of halogen bonding and π-stacking, as observed in the crystal structure of 2-bromo-5-fluorobenzaldehyde, provides a model for how this compound might self-assemble. researchgate.net In that related structure, short Br···F interactions and offset π-stacking dictate the crystal packing. researchgate.net

Interaction Type Participating Groups Role in Supramolecular Assembly
Halogen Bonding C-Br (donor), C=O, Azetidine-N (acceptors)Directional control of self-assembly into chains or sheets
π-π Stacking 2-Bromo-5-fluorophenyl ringsFormation of columnar structures; influences electronic properties
Hydrogen Bonding C-H (donors), C=O, C-F (acceptors)Reinforces and stabilizes the overall architecture
Dipole-Dipole Interactions C=O, C-F, C-Br bondsContributes to the overall packing energy and orientation

This table summarizes the potential non-covalent interactions involving this compound in a supramolecular context.

In essence, this compound is not merely a static molecule but a dynamic building block with encoded instructions for self-organization. Its strategic placement of halogen atoms provides a powerful tool for crystal engineering and the rational design of novel supramolecular materials with tailored properties.

No Public Research Found for this compound in Specified Future Research Areas

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data on the chemical compound This compound within the advanced fields of chemical synthesis and material science as outlined in the user's request.

Extensive searches for scholarly articles, patents, and conference proceedings yielded no specific results for "this compound" in the context of:

Integration with flow chemistry and automated synthetic platforms.

Potential applications in catalyst design and ligand development.

Exploration in advanced materials science, such as its use as a monomer or functional group in polymers.

The development of novel reagents and methodologies utilizing its scaffold.

Its unexplored reactivity profiles and stereoselective transformations.

While general information on the broader class of azetidine-containing compounds and their applications in medicinal chemistry and organic synthesis is available, this information does not specifically address the future directions and emerging research avenues for This compound . The existing search results primarily identify commercial suppliers of the compound, with no associated research publications detailing its use in the specified areas.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on This compound . To do so would require speculation beyond the available data, which would not meet the required standards of a professional and authoritative article based on detailed research findings.

Q & A

Basic: What are the recommended synthetic pathways for 1-(2-Bromo-5-fluorobenzoyl)azetidine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 2-bromo-5-fluorobenzoic acid derivatives with azetidine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate the acyl chloride or active ester intermediate .
  • Nucleophilic substitution : React the activated intermediate with azetidine under inert conditions (e.g., N₂ atmosphere) to prevent side reactions.
  • Optimization : Variables such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry (1:1.2 ratio of acid:azetidine) significantly impact yield. A factorial design approach can systematically evaluate these parameters .
    Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (e.g., δ ~4.3 ppm for azetidine protons) .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:
Stability studies should follow ICH guidelines Q1A(R2):

  • Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Analytical methods : Use LC-MS to detect degradation pathways (e.g., hydrolysis of the amide bond or halogen displacement). Compare retention times and mass spectra against synthetic standards.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life under standard lab conditions (e.g., 25°C).

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify electrophilic centers (e.g., bromine at C2) and assess leaving-group aptitude .
  • Transition state analysis : Use Gaussian or ORCA software to model SNAr (nucleophilic aromatic substitution) pathways, focusing on activation energies for bromine vs. fluorine substitution.
  • Solvent effects : Incorporate continuum solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments .
    Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in assay design or impurity profiles. Methodological steps include:

  • Batch analysis : Quantify impurities (e.g., dehalogenated byproducts) via GC-MS or NMR and correlate with bioactivity trends .
  • Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., positive/negative controls for target receptors).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Biophysical assays :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for target proteins immobilized on a sensor chip.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
  • Structural biology : Co-crystallize the compound with its target (e.g., a kinase) and resolve the structure via X-ray diffraction (2.0–3.0 Å resolution).
  • In silico docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) and ¹⁹F NMR for fluorine-specific quantification .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL) in biological samples.
  • Validation : Follow FDA bioanalytical guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) .

Advanced: How can researchers design experiments to explore the compound’s potential as a precursor for radiopharmaceuticals?

Answer:

  • Isotope labeling : Substitute bromine with ⁷⁶Br or ¹⁸F via halogen exchange reactions (e.g., using K⁺[¹⁸F]F⁻ in DMSO at 120°C) .
  • In vivo PET imaging : Administer the radiolabeled compound to murine models and monitor biodistribution using a microPET scanner.
  • Metabolite analysis : Extract plasma samples at timed intervals and profile metabolites via radio-TLC or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.